N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a benzo[d][1,3]dioxole (piperonyl) group at the N-benzyl position, a 2-methoxyethyl substituent at the 5-position, and a phenyl group at the 2-position. Its molecular formula is C₂₄H₂₂N₄O₅, with a molecular weight of 446.47 g/mol (inferred from structural analogs in ). The compound’s structural complexity arises from the pyrazolo[4,3-c]pyridine core, which is functionalized with carboxamide and methoxyethyl groups, likely influencing its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-31-10-9-27-13-18(23(29)25-12-16-7-8-20-21(11-16)33-15-32-20)22-19(14-27)24(30)28(26-22)17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFJVHLESACSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrazolo[4,3-c]pyridine core with various substituents. Its molecular formula is , and it has a molecular weight of approximately 417.5 g/mol. The presence of the benzo[d][1,3]dioxole moiety is particularly notable as it often contributes to the bioactivity of related compounds.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in MCF-7 breast cancer cells, suggesting a potential mechanism for its anticancer activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo... | MCF-7 | 15 | |
| Control (Cisplatin) | MCF-7 | 10 |
Anti-inflammatory Activity
The compound has also been screened for anti-inflammatory activity:
- COX Inhibition : It has shown potential as a cyclooxygenase (COX) inhibitor, which is crucial in the management of inflammation. Similar compounds have demonstrated significant inhibition of COX enzymes, leading to reduced levels of inflammatory mediators such as prostaglandins .
The proposed mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Signal Transduction Modulation : It could modulate signaling pathways that regulate cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Functional Groups : The presence of the methoxyethyl group and the benzo[d][1,3]dioxole moiety enhances solubility and bioavailability.
- Substituent Variations : Variations in substituents on the pyrazolo[4,3-c]pyridine core can significantly impact potency and selectivity against cancerous cells.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Study on Analgesic Properties : Compounds structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-... were tested for analgesic effects and demonstrated significant pain relief comparable to standard analgesics like diclofenac .
- In Vivo Studies : Animal models have shown that administration of these compounds results in decreased tumor size and reduced inflammatory markers in serum .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. Research has shown that these compounds can inhibit the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. For instance, a study demonstrated that certain derivatives blocked cell proliferation and induced apoptosis in K562 cells, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazolo compounds have been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. Molecular docking studies indicate that these compounds can effectively bind to these enzymes, providing a basis for their use in treating inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that pyrazolo compounds may exhibit neuroprotective effects. These compounds can modulate neurotransmitter systems and may be beneficial in conditions like Alzheimer’s disease or other neurodegenerative disorders. The specific mechanisms remain under investigation but involve the modulation of oxidative stress and inflammation pathways .
Synthesis and Functionalization
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the compound's structure enhances its pharmacological profile and allows for the exploration of structure-activity relationships (SAR) .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Šaˇc kus et al., 2023 | Developed a series of tetrasubstituted pyrazolo[4,3-c]pyridines showing significant anticancer activity against various cell lines | Potential anticancer agents |
| Molecular Docking Studies | Demonstrated binding affinities to COX and LOX enzymes | Anti-inflammatory drug development |
| Neuroprotective Studies | Suggested modulation of oxidative stress pathways | Treatment strategies for neurodegenerative diseases |
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound enhances lipophilicity compared to benzyl or cycloheptyl substituents in analogs .
- The 2-methoxyethyl substituent at position 5 may improve aqueous solubility relative to bulkier groups like propyl or isoxazole .
- The phenyl group at position 2 is conserved across analogs, suggesting its role in stabilizing the heterocyclic core .
Physicochemical Properties
Table 2: Physicochemical Data for Selected Analogs
Key Observations :
- Solubility : The 2-methoxyethyl group in the target compound may confer better solubility in polar solvents compared to analogs with hydrophobic substituents (e.g., benzyl, cycloheptyl) .
- Spectral Data : Consistent IR and NMR signals for carbonyl (C=O) and aromatic protons confirm structural integrity across analogs .
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, insights can be drawn from related pyrazolo[4,3-c]pyridines:
- Anticonvulsant Activity: Benzo[d][1,3]dioxole-containing compounds (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol) demonstrate anticonvulsant properties, implying the target compound’s benzo[d][1,3]dioxole group may enhance CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
